- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366

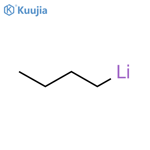

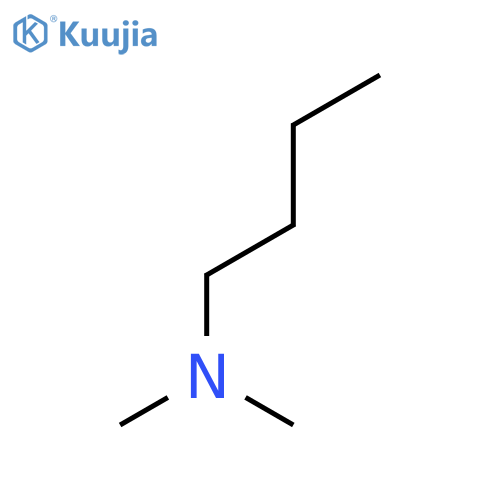

Cas no 927-62-8 (N,N-Dimethylbutylamine)

N,N-Dimethylbutylamine structure

Nome do Produto:N,N-Dimethylbutylamine

N,N-Dimethylbutylamine Propriedades químicas e físicas

Nomes e Identificadores

-

- N,N-Dimethylbutylamine

- 1-Butanamine,N,N-dimethyl-

- ar84996

- Butylamine, N,N-dimethyl-

- Butyldimethylamine

- butyl-dimethyl-amine

- n,n-dimethyl-1-butanamin

- N,N-Dimethyl-1-butanamine

- n,n-dimethyl-butylamin

- N-Butyldimethylamine

- N,N-Dimethylaminobutane

- N-n-Butyldimethylamine

- (Dimethylamino)butane

- Dimethylbutylamine

- Butylamine, N,N-dimethyl- (6CI, 7CI, 8CI)

- N,N-Dimethyl-1-butanamine (ACI)

- 1-(N,N-Dimethylamino)butane

- D 1506

- Dimethyl(n-butyl)amine

- CHEMBL2448977

- AKOS015850715

- LS-13234

- N,NDimethylNbutylamine

- SY052207

- EC 213-156-1

- butane, 1-dimethylamino-

- UNII-O0BL4Z8J3H

- AR 84996

- N,N-dimethylbutan-1-amine

- n,n-butyldimethylamine

- n-C4H9N(CH3)2

- Q23993507

- 927-62-8

- D1506

- O0BL4Z8J3H

- N,N-Dimethylbutylamine, 99%

- DTXCID6027472

- n,n-dimethyl butylamine

- NCGC00357270-01

- 1-Butanamine, N,N-dimethyl-

- CHEBI:59023

- N,NDimethylbutan1amine

- SCHEMBL12592

- EINECS 213-156-1

- NS00005026

- Tox21_303901

- Butylamine, N,Ndimethyl (6CI,7CI,8CI)

- N,N-DIMETHYL-N-BUTYLAMINE

- DTXSID8047472

- dimethylaminobutane

- 1Butanamine, N,Ndimethyl

- MFCD00043838

- DB-057328

- CAS-927-62-8

- Butylamine, N,N-dimethyl-(6CI,7CI,8CI)

- N,NDimethyl1butanamine

-

- MDL: MFCD00043838

- Inchi: 1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3

- Chave InChI: DJEQZVQFEPKLOY-UHFFFAOYSA-N

- SMILES: N(CCCC)(C)C

Propriedades Computadas

- Massa Exacta: 101.12000

- Massa monoisotópica: 101.12

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 7

- Contagem de Ligações Rotativas: 3

- Complexidade: 33.2

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- XLogP3: nothing

- Superfície polar topológica: 3.2A^2

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 0.72

- Ponto de Fusão: -60 ºC

- Ponto de ebulição: 93°C

- Ponto de Flash: 5 ºC

- Índice de Refracção: 1.397-1.399

- Coeficiente de partição da água: 3.4 g/100 mL (20 ºC)

- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents, strong acids. Highly flammable - note low flashpoint.

- PSA: 3.24000

- LogP: 1.34810

- Solubilidade: 水溶解性

N,N-Dimethylbutylamine Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H225,H301,H314,H330

- Declaração de Advertência: P210,P260,P280,P284,P301+P310,P305+P351+P338

- Número de transporte de matérias perigosas:UN 2733 3/PG 2

- WGK Alemanha:1

- Código da categoria de perigo: R11;R34

- Instrução de Segurança: S26-S36/37/39-S45-S16

- CÓDIGOS DA MARCA F FLUKA:9-34

- RTECS:EJ4039250

-

Identificação dos materiais perigosos:

- Classe de Perigo:3.1

- PackingGroup:II

- Termo de segurança:3.1

- Frases de Risco:R11; R34

- Grupo de Embalagem:II

- Condição de armazenamento:Keep away from high temperature, sparks, flames and fire sources. Keep containers closed when not in use and away from flammable areas.

N,N-Dimethylbutylamine Dados aduaneiros

- CÓDIGO SH:2921199090

- Dados aduaneiros:

China Customs Code:

2921199090Overview:

2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Dimethylbutylamine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40360-500ml |

N,N-dimethylbutylamine |

927-62-8 | 98% | 500ml |

¥608.0 | 2022-04-27 | |

| eNovation Chemicals LLC | Y1246537-100g |

N-n-Butyldimethylamine |

927-62-8 | 98% | 100g |

$340 | 2023-05-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N807164-100ml |

927-62-8 | 98% | 100ml |

¥160.00 | 2022-09-01 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1506-25ML |

N-Butyldimethylamine |

927-62-8 | >98.0%(GC) | 25ml |

¥105.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DI036-100ml |

N,N-Dimethylbutylamine |

927-62-8 | 98% | 100ml |

269.0CNY | 2021-08-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N807164-25ml |

927-62-8 | 98% | 25ml |

¥59.00 | 2022-09-01 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N40360-100ml |

N,N-dimethylbutylamine |

927-62-8 | 98% | 100ml |

¥148.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1506-500ML |

N,N-Dimethylbutylamine |

927-62-8 | 98.0%(GC) | 500ml |

¥885.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108036-100ml |

N,N-Dimethylbutylamine |

927-62-8 | 98% | 100ml |

¥156.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D108036-25ml |

N,N-Dimethylbutylamine |

927-62-8 | 98% | 25ml |

¥57.90 | 2023-09-03 |

N,N-Dimethylbutylamine Método de produção

Método de produção 1

Método de produção 2

Condições de reacção

1.1 Reagents: Phenylsilane Solvents: Acetonitrile ; 5 min, rt

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 24 h, 1 bar, 50 °C

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 24 h, 1 bar, 50 °C

Referência

- Fluoride-Catalyzed Methylation of Amines by Reductive Functionalization of CO2 with Hydrosilanes, Chemistry - A European Journal, 2016, 22(46), 16489-16493

Método de produção 3

Condições de reacção

1.1 Catalysts: Chloro(η5-cyclopentadienyl)bis(triphenylphosphine)ruthenium Solvents: Methanol ; 100 °C

Referência

- Cyclopentadienyl RuII complexes as highly efficient catalysts for the N-methylation of alkylamines by methanol, European Journal of Inorganic Chemistry, 2004, (3), 524-529

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 1.6 MPa; rt → 115 °C; 4 h, 2.1 MPa, 115 °C; 1.75 MPa

Referência

- RANEY nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study, RSC Advances, 2014, 4(81), 43195-43203

Método de produção 5

Condições de reacção

1.1 Reagents: Tripotassium phosphate Catalysts: Cobalt(II) acetylacetonate , Tris[2-(diphenylphosphino)ethyl]phosphine ; 24 h, 140 °C

Referência

- Efficient Cobalt-Catalyzed Methylation of Amines Using Methanol, Advanced Synthesis & Catalysis, 2017, 359(24), 4278-4283

Método de produção 6

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; neutralized, rt

1.2 Reagents: (1-Methylpiperidine)bis[tetrahydroborato(1-)-κH,κH′]zinc ; 20 min, rt

1.2 Reagents: (1-Methylpiperidine)bis[tetrahydroborato(1-)-κH,κH′]zinc ; 20 min, rt

Referência

- Efficient and mild procedure for reductive methylation of amines using N-methylpiperidine zinc borohydride, Synthetic Communications, 2006, 36(23), 3609-3615

Método de produção 7

Condições de reacção

1.1 Reagents: Titanium isopropoxide , Sodium borohydride Solvents: Diglyme

Referência

- Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination, Tetrahedron Letters, 1994, 35(15), 2401-4

Método de produção 8

Condições de reacção

1.1 Reagents: Phenylsilane Catalysts: Cupric acetate Solvents: Butyl ether ; 16 h, 80 °C

Referência

- Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2, Organic Letters, 2017, 19(6), 1490-1493

Método de produção 9

Condições de reacção

1.1 Solvents: Water ; 2 h, heated

1.2 Reagents: Hydrochloric acid ; acidified

1.2 Reagents: Hydrochloric acid ; acidified

Referência

- Catalytic activity of tertiary amines with antisymbatic change of basic and nucleophilic properties in the chloroxypropylation reaction of acetic acid, Reaction Kinetics, 2016, 119(1), 139-148

Método de produção 10

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran

Referência

- A novel strategy for oligopeptide synthesis using a polymer-supported ammonium fluoride, Tetrahedron Letters, 2006, 47(30), 5325-5328

Método de produção 11

Condições de reacção

1.1 Reagents: Oxalic acid ; 90 min, 2.5 MPa, 180 °C

Referência

- Economical and continuous preparation of tertiary amines, China, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Acetic acid , Zinc Solvents: Water ; 2 h, 30 °C

Referência

- Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc, Tetrahedron Letters, 2007, 48(43), 7680-7682

Método de produção 13

Condições de reacção

Referência

- Transition metal-catalyzed N-alkylation of amines by alcohols, Journal of the Chemical Society, 1981, (12), 611-12

Método de produção 14

Condições de reacção

1.1 Reagents: Titanium isopropoxide , Sodium borohydride Solvents: Diglyme

Referência

- Reductive aminations of carbonyl compounds with borohydride and borane reducing agents, Organic Reactions (Hoboken, 2002, 59,

Método de produção 15

Condições de reacção

1.1 Solvents: Isopropanol

1.2 Reagents: Sodium nitrite , Sulfuric acid

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium nitrite , Sulfuric acid

1.3 Reagents: Sodium hydroxide Solvents: Water

Referência

- Synthesis of tertiary N-alkyl-N,N-dimethylamines by diazotation, Dopovidi Natsional'noi Akademii Nauk Ukraini, 2001, (2), 150-152

Método de produção 16

Condições de reacção

1.1 Solvents: Methanol ; 60 min, 80 °C; cooled

1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K

1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K

Referência

- Reductive imino-pinacol coupling reaction of halogenated aromatic imines and iminium ions catalyzed by precious metal catalysts using hydrogen, Journal of Catalysis, 2021, 400, 103-113

Método de produção 17

Método de produção 18

Condições de reacção

1.1 Catalysts: Bis(benzonitrile)dibromopalladium

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; -50 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; -50 °C

Referência

- Bis(benzonitrile)dibromopalladium(II), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Método de produção 19

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Water ; 0 - 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 9 - 10 atm

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Water ; 0 - 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 9 - 10 atm

Referência

- Synthesis of tertiary amines by diazotization of ammoniaimines. Colloidal and chemical properties of derivatives of alkyldimethylamines, Kataliz i Neftekhimiya, 2000, 11, 11-15

Método de produção 20

Condições de reacção

1.1 Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… , [1,1′:3′,1′′-Terphenyl]-4,4′′-diamine, 5′-(4-aminophenyl)-, polymer with dimetho… Solvents: Dichloromethane ; 24 h, reflux

1.2 Reagents: Oxygen Solvents: Methanol ; 24 h, 110 °C

1.2 Reagents: Oxygen Solvents: Methanol ; 24 h, 110 °C

Referência

- Ionic liquid/H2O-mediated synthesis of mesoporous organic polymers and their application in methylation of amines, Chemical Communications (Cambridge, 2017, 53(44), 5962-5965

N,N-Dimethylbutylamine Raw materials

N,N-Dimethylbutylamine Preparation Products

N,N-Dimethylbutylamine Fornecedores

Jiangsu Xinsu New Materials Co., Ltd

Membro Ouro

(CAS:927-62-8)

Número da Ordem:SFD386

Estado das existências:in Stock

Quantidade:25KG,200KG,1000KG

Pureza:99%

Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:01

Preço ($):

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:927-62-8)N,N-Dimethylbutylamine

Número da Ordem:1619295

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Monday, 14 April 2025 21:49

Preço ($):discuss personally

N,N-Dimethylbutylamine Literatura Relacionada

-

Meng Chen,Francisco Malaret,Anton E. J. Firth,Pedro Verdía,Aida R. Abouelela,Yiyan Chen,Jason P. Hallett Green Chem. 2020 22 5161

-

Adi E. Nako,Juzo Oyamada,Masayoshi Nishiura,Zhaomin Hou Chem. Sci. 2016 7 6429

-

Ying Wang,Hong Du,Lilong Gao,Huagang Ni,Xiaodong Li,Weipu Zhu,Zhiquan Shen Polym. Chem. 2013 4 1657

-

Qingxing Xu,Chuan Yang,James L. Hedrick,Yi Yan Yang Polym. Chem. 2016 7 2192

-

Xin Ge,Chenxi Luo,Chao Qian,Zhiping Yu,Xinzhi Chen RSC Adv. 2014 4 43195

927-62-8 (N,N-Dimethylbutylamine) Produtos relacionados

- 7378-99-6(dimethyl(octyl)amine)

- 3529-10-0((4-aminobutyl)dimethylamine)

- 4385-04-0(N,N-dimethylhexylamine)

- 21542-96-1(1-Docosanamine, N,N-dimethyl-)

- 68390-97-6(Amines, C16-18-alkyldimethyl)

- 112-75-4(N,N-Dimethyltetradecylamine)

- 124-28-7(N,N-Dimethyloctadecan-1-amine)

- 1120-24-7(N,N-dimethyldecylamine)

- 10108-86-8(N,N,N-Trimethyloctan-1-aminium chloride)

- 112-69-6(N,N-Dimethylhexadecylamine)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:927-62-8)N,N-Dimethylaminobutane

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Jiangsu Xinsu New Materials Co., Ltd

(CAS:927-62-8)

Pureza:99%

Quantidade:25KG,200KG,1000KG

Preço ($):Inquérito